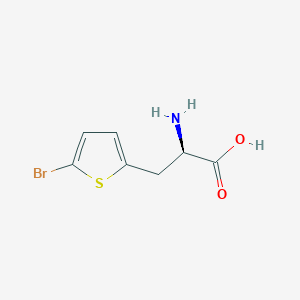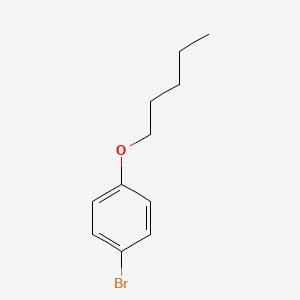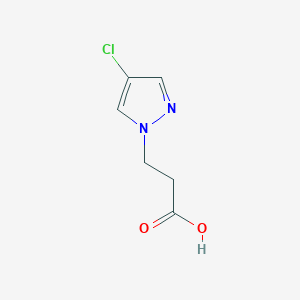
Acide 3-(propylcarbamoyl)propanoïque
Vue d'ensemble
Description
3-(propylcarbamoyl)propanoic acid is an organic compound with the molecular formula C7H13NO3 and a molecular weight of 159.19 g/mol . It is also known by its IUPAC name, 4-oxo-4-(propylamino)butanoic acid . This compound is typically found in a powder form and has a melting point of 100-101°C . It is used in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
3-(propylcarbamoyl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
Target of Action
The primary target of 3-(propylcarbamoyl)propanoic acid is the human hypoxia-inducible factor (HIF) prolyl hydroxylase domain enzymes (PHD-2) . These enzymes play a crucial role in the regulation of HIF, a transcription factor that mediates adaptive responses to hypoxia or low oxygen conditions .
Mode of Action
3-(Propylcarbamoyl)propanoic acid interacts with PHD-2, inhibiting its activity . This inhibition prevents the hydroxylation of HIF, which is a necessary step for its degradation . As a result, HIF levels increase, leading to enhanced transcription of hypoxia-responsive genes .
Biochemical Pathways
The inhibition of PHD-2 by 3-(propylcarbamoyl)propanoic acid affects the HIF pathway . Under normal oxygen conditions, HIF is hydroxylated by PHD-2, which targets it for degradation . By inhibiting PHD-2, 3-(propylcarbamoyl)propanoic acid prevents HIF degradation, allowing it to translocate to the nucleus and activate the transcription of genes involved in adaptive responses to hypoxia .
Pharmacokinetics
It is known that the compound is a powder at room temperature, suggesting that it could be administered orally or intravenously
Result of Action
The inhibition of PHD-2 by 3-(propylcarbamoyl)propanoic acid leads to an increase in HIF levels . This results in the activation of hypoxia-responsive genes, which can have various effects depending on the specific genes activated. These effects could potentially be harnessed for the treatment of anemia and other hypoxia-related diseases .
Action Environment
The action of 3-(propylcarbamoyl)propanoic acid is likely influenced by various environmental factors. For example, the presence of oxygen is a key factor in the regulation of HIF and its downstream effects Additionally, the compound’s stability and efficacy could be affected by factors such as pH and temperature
Analyse Biochimique
Biochemical Properties
3-(propylcarbamoyl)propanoic acid plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. One notable interaction is with the prolyl hydroxylase domain enzymes, which are involved in the regulation of hypoxia-inducible factors. The compound inhibits these enzymes by binding to their active sites, thereby preventing the hydroxylation of proline residues on hypoxia-inducible factor proteins. This inhibition can lead to the stabilization and accumulation of hypoxia-inducible factor proteins, which are crucial for cellular responses to low oxygen levels .
Cellular Effects
The effects of 3-(propylcarbamoyl)propanoic acid on various cell types and cellular processes are profound. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. By inhibiting prolyl hydroxylase domain enzymes, 3-(propylcarbamoyl)propanoic acid stabilizes hypoxia-inducible factor proteins, leading to the activation of genes involved in angiogenesis, erythropoiesis, and glycolysis. This can enhance cellular adaptation to hypoxic conditions and promote survival under low oxygen environments .
Molecular Mechanism
At the molecular level, 3-(propylcarbamoyl)propanoic acid exerts its effects through specific binding interactions with prolyl hydroxylase domain enzymes. The compound competes with natural substrates for the enzyme’s active site, effectively inhibiting its catalytic activity. This inhibition prevents the hydroxylation of proline residues on hypoxia-inducible factor proteins, leading to their stabilization and subsequent activation of hypoxia-responsive genes. Additionally, 3-(propylcarbamoyl)propanoic acid may influence other molecular pathways by modulating the activity of related enzymes and transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(propylcarbamoyl)propanoic acid can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(propylcarbamoyl)propanoic acid remains stable under standard laboratory conditions, with minimal degradation over extended periods. Long-term exposure to the compound can lead to sustained activation of hypoxia-inducible factor pathways, resulting in prolonged cellular adaptation to hypoxia .
Dosage Effects in Animal Models
The effects of 3-(propylcarbamoyl)propanoic acid in animal models are dose-dependent. At lower doses, the compound effectively inhibits prolyl hydroxylase domain enzymes without causing significant toxicity. At higher doses, 3-(propylcarbamoyl)propanoic acid may exhibit toxic effects, including disruption of normal cellular functions and potential adverse effects on organ systems. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing toxicity .
Metabolic Pathways
3-(propylcarbamoyl)propanoic acid is involved in specific metabolic pathways, primarily through its interactions with prolyl hydroxylase domain enzymes. The compound’s inhibition of these enzymes affects the metabolic flux of hypoxia-inducible factor pathways, leading to changes in metabolite levels and cellular energy production. Additionally, 3-(propylcarbamoyl)propanoic acid may interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic processes .
Transport and Distribution
Within cells and tissues, 3-(propylcarbamoyl)propanoic acid is transported and distributed through various mechanisms. The compound may interact with specific transporters and binding proteins that facilitate its uptake and localization within cells. Once inside the cell, 3-(propylcarbamoyl)propanoic acid can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The distribution of the compound within tissues can also influence its overall activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 3-(propylcarbamoyl)propanoic acid is crucial for its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, 3-(propylcarbamoyl)propanoic acid may localize to the nucleus, where it can interact with hypoxia-inducible factor proteins and other transcription factors. This localization is essential for the compound’s ability to modulate gene expression and cellular responses to hypoxia .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(propylcarbamoyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of propylamine with succinic anhydride under controlled conditions. The reaction typically proceeds as follows:
Reactants: Propylamine and succinic anhydride.
Conditions: The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Procedure: Propylamine is added dropwise to a solution of succinic anhydride in dichloromethane. The mixture is stirred for several hours until the reaction is complete.
Product Isolation: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 3-(propylcarbamoyl)propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(propylcarbamoyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amide group in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amides and esters.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-carbamoylpropanoic acid: A structurally similar compound with a carbamoyl group attached to the propanoic acid backbone.
4-oxo-4-(propylamino)butanoic acid: Another similar compound with a propylamino group attached to a butanoic acid backbone.
Uniqueness
3-(propylcarbamoyl)propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to inhibit HIF prolyl hydroxylase domain enzymes sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications .
Propriétés
IUPAC Name |
4-oxo-4-(propylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-2-5-8-6(9)3-4-7(10)11/h2-5H2,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGTWXWGPWMMJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398670 | |
| Record name | 3-(propylcarbamoyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61283-60-1 | |
| Record name | 3-(propylcarbamoyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(propylcarbamoyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B1277770.png)





![Tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B1277792.png)
